![molecular formula C21H14N2O2S B2933772 N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide CAS No. 941877-52-7](/img/structure/B2933772.png)
N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
I have conducted searches to find specific scientific research applications for “N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide”, also known as “4-benzoyl-N-(1,3-benzothiazol-5-yl)benzamide”. However, there is limited information available on this particular compound’s unique applications.
Nonetheless, benzothiazole derivatives, which are structurally related to your compound of interest, are known to have a variety of biological activities and potential applications in scientific research. Below is a general overview of the types of applications these derivatives can have:
Antibacterial Activity
Benzothiazole derivatives have been evaluated for their antibacterial activity, particularly as DNA gyraseB inhibitors. Some derivatives have shown activity comparable to standard drugs like streptomycin and ampicillin against bacteria such as Pseudomonas aeruginosa and Escherichia coli .
Anticancer Properties
Certain benzothiazole compounds have been studied for their potential anticancer properties. For example, some derivatives have shown the ability to inhibit the proliferation of cancer cells like HepG2 by inducing apoptosis .
Antifungal Activity
Benzothiazoles have also been investigated for their antifungal activity. Derivatives have been synthesized and screened for their effectiveness against fungal infections .
Anti-tubercular Compounds
Recent synthetic developments have focused on creating benzothiazole-based compounds with anti-tubercular properties. These new molecules’ inhibitory concentrations have been compared with standard reference drugs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide, also known as 4-benzoyl-N-(1,3-benzothiazol-5-yl)benzamide, is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They are known to interact with various targets, including enzymes like cyclooxygenase (COX) and topoisomerase II .
Mode of Action
The compound’s interaction with its targets leads to various changes. For instance, when interacting with COX enzymes, it can inhibit their activity . This inhibition can lead to a decrease in the production of pro-inflammatory mediators, contributing to its anti-inflammatory properties . When interacting with topoisomerase II, it can result in DNA double-strand breaks, leading to cell death .
Biochemical Pathways
The compound’s action affects various biochemical pathways. Its interaction with COX enzymes impacts the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators . Its interaction with topoisomerase II affects the DNA replication and transcription processes, leading to cell death .
Pharmacokinetics
Thiazole derivatives are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the compound’s bioavailability, determining its effectiveness in exerting its biological effects.
Result of Action
The compound’s action results in various molecular and cellular effects. Its anti-inflammatory properties result from the inhibition of COX enzymes and the subsequent decrease in the production of pro-inflammatory mediators . Its antitumor properties result from the induction of DNA double-strand breaks, leading to cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . Furthermore, the presence of other molecules can influence its absorption and distribution, impacting its bioavailability .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-20(14-4-2-1-3-5-14)15-6-8-16(9-7-15)21(25)23-17-10-11-19-18(12-17)22-13-26-19/h1-13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBPJASVSXHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide |
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